molecular formula C16H11Cl2NO5S B11475145 5-{[(2,5-Dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid

5-{[(2,5-Dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid

Cat. No.: B11475145
M. Wt: 400.2 g/mol
InChI Key: GREGUWGUNUFFLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,5-DICHLOROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLIC ACID is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzofuran ring, which is a fused heterocyclic structure, and a sulfonamide group, which is known for its antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-DICHLOROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLIC ACID typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-methylbenzofuran-3-carboxylic acid. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(2,5-DICHLOROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its role as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase and other enzymes.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase. By binding to the active site of the enzyme, it prevents the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,5-DICHLOROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLIC ACID is unique due to its benzofuran ring, which imparts specific electronic and steric properties. This makes it a valuable compound for the development of new drugs and materials with tailored properties .

Properties

Molecular Formula

C16H11Cl2NO5S

Molecular Weight

400.2 g/mol

IUPAC Name

5-[(2,5-dichlorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C16H11Cl2NO5S/c1-8-15(16(20)21)11-7-10(3-5-13(11)24-8)19-25(22,23)14-6-9(17)2-4-12(14)18/h2-7,19H,1H3,(H,20,21)

InChI Key

GREGUWGUNUFFLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.